molecular formula C14H11F6N B062129 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole CAS No. 175205-51-3

1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole

Cat. No.: B062129
CAS No.: 175205-51-3
M. Wt: 307.23 g/mol
InChI Key: KUDHKDYSHKOCTC-UHFFFAOYSA-N
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Description

OSM-S-33 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-33 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Mechanism of Action

Target of Action

Compounds with similar structures, such as “3,5-bis(trifluoromethyl)phenyl ethanol” and “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, have been used in the synthesis of pharmaceuticals . These compounds are known to interact with various targets, including enzymes and receptors, to exert their effects .

Mode of Action

It’s worth noting that compounds with similar structures, such as “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . This suggests that the compound may interact with various biochemical pathways, potentially influencing the production of certain metabolites.

Result of Action

Similar compounds have been used in the production of enantiomerically enriched intermediates , suggesting that the compound may have significant effects at the molecular and cellular levels.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of “1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the efficiency of (S)-3,5-BTPE production via C. tropicalis 104 was enhanced by limiting the oxygen supply .

Preparation Methods

The synthesis of OSM-S-33 involves several steps, starting with the construction of the thienopyrimidine scaffold. One of the synthetic routes includes the use of chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-33 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, lithiating agents, and ammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

OSM-S-33 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. OSM-S-33 has shown unique properties, such as its specific inhibition of PfAsnRS and its low propensity for resistance development . Other similar compounds include various analogs of the aminothienopyrimidine scaffold, which have been explored for their antimalarial activity . These compounds differ in their specific substitutions and functional groups, which can affect their activity and selectivity.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N/c1-8-3-4-9(2)21(8)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDHKDYSHKOCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365190
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-51-3
Record name 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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